3-Fluoro-6-methoxyphenyl-(3-thienyl)methanol
Description
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2S/c1-15-11-3-2-9(13)6-10(11)12(14)8-4-5-16-7-8/h2-7,12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWBNNDXIZTRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-6-methoxyphenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant research findings.
The synthesis of this compound typically involves a Grignard reaction between 3-fluoro-6-methoxybenzaldehyde and 3-thiophenemethanol. The reaction conditions are controlled to ensure the formation of the desired product, which can then be purified through recrystallization or chromatography.
Chemical Structure:
- Molecular Formula: C12H11FOS
- Molecular Weight: 224.28 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific pathways affected include those involving apoptosis-related proteins.
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical biochemical pathways. For example, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of various derivatives, including this compound, against clinical isolates. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant strains. -
Anticancer Activity Assessment:
In a separate study focusing on cancer cell lines, the compound was shown to induce apoptosis in breast cancer cells via caspase activation. This study highlighted the importance of further investigations into its potential as a therapeutic agent in oncology .
Future Directions and Applications
Given its promising biological activities, this compound holds potential for development into pharmaceutical agents targeting infections and cancers. Future research should focus on:
- In vivo studies to assess efficacy and safety profiles.
- Structure-activity relationship (SAR) studies to optimize its biological properties.
- Exploration of combination therapies with existing drugs to enhance therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- Di(3-thienyl)methanol (Compound 2 in ): A symmetrical molecule with two 3-thienyl groups attached to a central methanol group.
- (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS: 1443325-18-5, ): Features a methoxynaphthalene group instead of fluorinated methoxyphenyl.
- C-8 aryl-substituted TLR4 agonists (e.g., compound 8t in ): 3-Thienyl-substituted derivatives with immunomodulatory properties.
Table 1: Comparative Data for Selected Thienylmethanol Derivatives
Physicochemical Properties
- This compound: Predicted solubility and bioavailability are uncharacterized, but its molecular weight (238.28) suggests moderate lipophilicity.
- Di(3-thienyl)methanol: Demonstrated moderate cLog P values (~2.5) and drug-likeness scores, supporting cellular uptake .
- (6-Methoxynaphthalen-2-yl)(3-thienyl)methanol: Higher molecular weight (270.35) and predicted density (1.259 g/cm³) suggest reduced solubility compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Fluoro-6-methoxyphenyl-(3-thienyl)methanol, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, including oxidation, reduction, and substitution. For example, oxidation of intermediate alcohols to ketones can be achieved using potassium permanganate under acidic conditions, while reductions may employ sodium borohydride in anhydrous environments . Purification typically involves column chromatography with polar aprotic solvents (e.g., ethyl acetate/hexane mixtures), followed by HPLC to confirm purity (>97% as per some protocols) . Characterization via -NMR and LC-MS is critical to verify structural integrity and detect impurities.
Q. How does the presence of fluorine and methoxy groups influence the compound’s physicochemical properties?
- Methodological Answer : The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group increases lipophilicity, improving membrane permeability. Computational modeling (e.g., LogP calculations) and experimental techniques like reverse-phase HPLC can quantify these effects. For instance, analogs with these groups exhibit logP values ~2.5–3.0, correlating with enhanced bioavailability .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like MCF-7 or HepG2) and antimicrobial susceptibility testing (e.g., MIC determination against S. aureus or E. coli). Dose-response curves should be generated at concentrations ranging from 1–100 µM, with fluorouracil or ciprofloxacin as positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematic modifications to the thienyl or methoxyphenyl moieties can be explored. For example:
- Replace the thienyl group with pyrrole or pyridine rings to assess heterocycle impact on anticancer activity.
- Vary methoxy substitution patterns (e.g., 4-methoxy vs. 6-methoxy) to study steric effects.
Biological data should be analyzed using multivariate regression to identify key structural determinants .
Q. How to resolve contradictions in reported bioactivity data between structural analogs?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or cellular targets. For instance, a pyrrole-containing analog (IC = 8.2 µM in MCF-7) may outperform a thienyl derivative (IC = 15.4 µM) due to improved target binding . Validate findings using orthogonal assays (e.g., apoptosis via Annexin V staining) and target engagement studies (e.g., kinase profiling or thermal shift assays).
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells. For example, fluorinated analogs may inhibit tubulin polymerization or DNA topoisomerases, as seen in related compounds . CRISPR-Cas9 knockout screens can further pinpoint essential genes mediating the compound’s effects.
Q. How can stereochemical purity be ensured during synthesis, and what analytical techniques are most reliable?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography may confirm absolute configuration, especially if the methanol group introduces a stereocenter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
